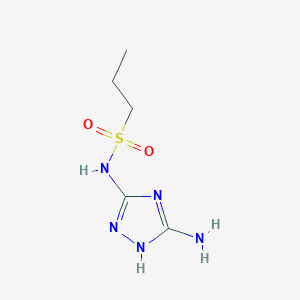

N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide

Descripción general

Descripción

N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their broad spectrum of biological activities. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide typically involves multistep reactions. One common method starts with the preparation of N-cyano-N-(4-substitutedpyridin-3-yl)sulfonylcarbamimidothioates, which are then converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives . Another approach involves the reaction of succinic anhydride with aminoguanidine hydrochloride and various amines under microwave irradiation to afford the desired triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Análisis De Reacciones Químicas

3.1. Nucleophilic Substitution Reactions

The primary reaction mechanism for synthesizing N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide involves nucleophilic substitution (SN2 mechanism). The amine group of the triazole acts as a nucleophile attacking the electrophilic sulfur atom in the sulfonyl chloride.

3.2. Tautomerism

The synthesized compound may exhibit tautomeric behavior due to the presence of multiple nitrogen atoms in the triazole ring. Tautomerism can influence the compound's stability and reactivity.

3.3. Potential Decomposition Reactions

Under certain conditions (e.g., high temperatures or acidic environments), this compound may undergo decomposition reactions that can lead to the formation of various by-products.

Biological Activities

This compound has been evaluated for its biological activities:

Table 1: Biological Activities of this compound

| Activity Type | Description | Reference |

|---|---|---|

| Antifungal | Exhibits activity against Candida species | |

| Antibacterial | Effective against various bacterial strains | |

| Antitumor | Potential chemotherapeutic properties |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide may serve as a scaffold for developing new antifungal and antibacterial agents. Triazole derivatives have shown efficacy against various pathogens, making them potential candidates for drug development .

Anticancer Properties

Studies have highlighted the potential of triazole derivatives in cancer therapy. Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. For instance, research on triazole-thiones has shown promising results in inhibiting the growth of breast cancer cells (MCF-7), suggesting that this compound could be explored for its anticancer activity .

Neuroprotective Effects

The anticonvulsant activity of triazole compounds has been documented, with some showing the ability to inhibit voltage-gated sodium channels (VGSCs). This mechanism suggests that this compound could be investigated further for neuroprotective applications and potential use in treating epilepsy .

Agricultural Applications

Pesticide Development

Triazole compounds are known for their role in agriculture as fungicides and herbicides. The incorporation of the sulfonamide group in this compound may enhance its efficacy as a pesticide by improving solubility and bioavailability in plant systems. This compound could be synthesized into formulations aimed at controlling fungal diseases in crops .

Plant Growth Regulators

There is ongoing research into the use of triazole derivatives as plant growth regulators. These compounds can influence plant metabolism and development, potentially leading to increased yields and improved resistance to environmental stresses. The specific application of this compound in this area remains to be explored but holds promise based on related studies .

Materials Science

Polymer Chemistry

The unique properties of triazole compounds make them suitable for use in polymer chemistry. They can act as cross-linking agents or modifiers in polymer matrices, potentially enhancing mechanical properties and thermal stability. Research into the synthesis of polymer composites incorporating triazole derivatives could lead to innovative materials with tailored properties for specific applications .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| PMC7412134 | Demonstrated cytotoxicity of triazole-thiones against MCF-7 cell line | Potential for anticancer drug development |

| MDPI Study | Investigated microwave-assisted synthesis of triazoles | Efficient methods for synthesizing derivatives |

| De Gruyter Article | Explored crystal structures of triazole compounds | Insights into molecular interactions and stability |

Mecanismo De Acción

The mechanism of action of N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to bind to Candida albicans lanosterol 14α-demethylase, inhibiting its activity and leading to antifungal effects . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Similar Compounds

N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: This compound has a similar structure but with a pyridine ring instead of a propane group.

5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound features a carbohydrazide group instead of a sulfonamide group.

Uniqueness

N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide is unique due to its specific combination of a triazole ring and a sulfonamide group, which imparts distinct biological activities and chemical reactivity. Its derivatives have shown promising antifungal activity, making it a valuable compound for further research and development .

Actividad Biológica

N-(5-amino-4H-1,2,4-triazol-3-yl)propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-amino-4H-1,2,4-triazole with suitable sulfonyl chlorides or sulfonamides. Various methodologies have been explored to optimize yields and purity. For instance, microwave-assisted synthesis has been shown to enhance reaction efficiency and reduce reaction times significantly .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole moiety. For example, a related study demonstrated that synthesized sulfonamides with a 1,2,4-triazine structure exhibited significant anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231. The most active compounds showed IC50 values lower than those of established chemotherapeutics like chlorambucil .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 50 | MCF-7 |

| Compound B | 42 | MDA-MB-231 |

| Chlorambucil | 78 | Reference |

The biological activity was confirmed through cell viability assays which indicated a dose-dependent inhibition of cell growth.

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key enzymes involved in cell proliferation and survival. Molecular docking studies have suggested that these compounds may bind effectively to estrogen receptors and other relevant targets in cancer cells .

Other Biological Activities

Beyond anticancer effects, compounds with the triazole structure have been investigated for their antiviral properties. Research indicates that certain triazole derivatives can inhibit viral replication and exhibit activity against various viral infections . Moreover, they have been identified as potential agents in treating neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their antibacterial activity. In vitro tests demonstrated that some derivatives exhibited potent activity against multi-drug resistant strains of bacteria, suggesting their potential as new antimicrobial agents .

Propiedades

IUPAC Name |

N-(5-amino-1H-1,2,4-triazol-3-yl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5O2S/c1-2-3-13(11,12)10-5-7-4(6)8-9-5/h2-3H2,1H3,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWQVKAQRZFTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.